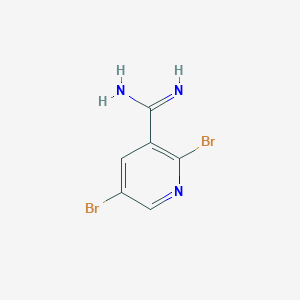

2,5-Dibromonicotinimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5Br2N3 |

|---|---|

Molecular Weight |

278.93 g/mol |

IUPAC Name |

2,5-dibromopyridine-3-carboximidamide |

InChI |

InChI=1S/C6H5Br2N3/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2H,(H3,9,10) |

InChI Key |

YDQJOHVEJXCPJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=N)N)Br)Br |

Origin of Product |

United States |

Chemical Properties and Synthesis of 2,5 Dibromonicotinimidamide

Molecular Structure and Physicochemical Properties

2,5-Dibromonicotinimidamide is a heterocyclic compound with the molecular formula C₆H₅Br₂N₃. Its structure consists of a pyridine (B92270) ring substituted with bromine atoms at positions 2 and 5, and an imidamide group at position 3.

Predicted Physicochemical Properties: The properties of this compound are dictated by its constituent functional groups. The presence of the basic nitrogen in the pyridine ring and the two nitrogen atoms of the imidamide group allows for hydrogen bonding, which would likely result in a higher melting point compared to its non-polar analogue, 2,5-dibromopyridine (B19318). The compound is expected to be a solid at room temperature. Its solubility is predicted to be limited in non-polar organic solvents but higher in polar protic solvents. The imidamide group is known to be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would convert it to the corresponding amide or carboxylic acid. smolecule.com

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification |

|---|---|---|

| Molecular Formula | C₆H₅Br₂N₃ | Based on structure |

| Molecular Weight | 278.94 g/mol | Sum of atomic weights |

| Physical State | Solid | Expected due to polarity and potential for hydrogen bonding |

| Solubility | Soluble in polar protic solvents; limited in non-polar solvents | Presence of H-bond donors/acceptors (N-H, N:) |

| Stability | Susceptible to hydrolysis | The imidamide functional group can be hydrolyzed to an amide. smolecule.com |

| Acidity/Basicity | Basic | Presence of pyridine and imidamide nitrogen atoms |

Synthesis Methodologies

While a specific, peer-reviewed synthesis of this compound is not widely documented, a plausible and robust method can be proposed based on well-established organic transformations. The most logical approach involves a two-step sequence starting from commercially available 2,5-dibromopyridine. The key transformation is the conversion of a nitrile group into an imidamide via the Pinner reaction.

The necessary precursor, 2,5-Dibromonicotinonitrile (B572566) , is a known compound and is commercially available. sigmaaldrich.comcymitquimica.com

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be treated with ammonia (B1221849) to form the corresponding amidine (in this case, an imidamide). wikipedia.orgjk-sci.com

Step 1: Formation of the Imidate Salt (Pinner Salt) The synthesis would begin with the reaction of 2,5-dibromonicotinonitrile with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed nucleophilic addition of the alcohol to the nitrile group forms an intermediate imidate salt, often referred to as a Pinner salt. The reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent the thermodynamically unstable imidate salt from rearranging or hydrolyzing to an ester. wikipedia.orgjk-sci.com

Step 2: Ammonolysis to form this compound The isolated Pinner salt is then treated with ammonia (usually in an alcoholic solution). The ammonia acts as a nucleophile, displacing the alkoxy group of the imidate to form the final product, this compound, along with a molecule of the alcohol as a byproduct.

Spectroscopic Data and Structural Elucidation

No specific spectroscopic data for this compound has been published in the available literature. However, the expected features in its ¹H and ¹³C NMR spectra can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

The pyridine ring would show two aromatic protons. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would also be a doublet.

The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the ring.

The N-H protons of the imidamide group would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The spectrum would display six distinct carbon signals.

The carbon of the imidamide group (C=N) would be expected to appear significantly downfield.

The five carbons of the pyridine ring would have chemical shifts characteristic of a substituted pyridine. The carbons directly attached to the bromine atoms (C2 and C5) would be influenced by the halogen's electronegativity and heavy atom effect. The other carbons (C3, C4, C6) would also have distinct shifts based on their position relative to the nitrogen and the other substituents.

Chemical Reactivity and Transformative Chemistry of 2,5 Dibromonicotinimidamide

Reactivity of the Imidamide Functional Group

The imidamide functional group, also known as a carboximidamide, is structurally related to both amides and imines. Its reactivity is characterized by the electrophilic carbon atom double-bonded to one nitrogen and single-bonded to another, as well as the nucleophilic nature of the nitrogen atoms themselves.

The carbon atom of the imidamide group is electrophilic, analogous to the carbonyl carbon in an amide, though generally less reactive. It is susceptible to attack by nucleophiles. This reaction typically proceeds via a tetrahedral intermediate. Strong nucleophiles can add to the C=N double bond, and subsequent transformations can lead to substitution products. The precise outcome depends on the nature of the attacking nucleophile and the reaction conditions. While amides are relatively unreactive to nucleophilic acyl substitution due to the poor leaving group ability of the amino group, the imidamide group can undergo reactions that ultimately replace one or both nitrogen-containing moieties, particularly under forcing conditions or with intramolecular assistance. libretexts.org

The nitrogen atoms of the imidamide group possess lone pairs of electrons and are therefore nucleophilic and basic. They can react with electrophiles such as alkyl halides or acylating agents.

N-Alkylation and N-Acylation: The imidamide nitrogens can be alkylated or acylated. N-alkylation of amides and related functional groups can be achieved using various methods, including reaction with alkyl halides in the presence of a base or under phase-transfer conditions. nih.govmdpi.com Similar approaches can be applied to 2,5-Dibromonicotinimidamide, potentially leading to mono- or di-substituted products on the imidamide nitrogen atoms. The reaction of the imidamide with an acyl chloride, for instance, would yield an N-acylated derivative. researchgate.net

Cyclization: The imidamide group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. Depending on the reagent used, the imidamide can act as a dinucleophile to form five- or six-membered rings. For example, reaction with a 1,3-dielectrophile could lead to the formation of a pyrimidine (B1678525) ring fused or attached to the pyridine (B92270) core. The inherent reactivity of the imidamide nitrogens and the carbon atom facilitates various cyclization strategies, which are fundamental in medicinal chemistry for creating diverse molecular scaffolds. nih.govyoutube.comyoutube.com

Similar to amides, imidamides can undergo hydrolysis to yield carboxylic acid derivatives. byjus.com This reaction can be catalyzed by either acid or base, though it typically requires heating. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, one of the nitrogen atoms is protonated, enhancing the electrophilicity of the carbon atom. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) (or an amine) result in the formation of the corresponding primary amide (2,5-dibromonicotinamide). Under more stringent conditions, this amide can be further hydrolyzed to 2,5-dibromonicotinic acid and an ammonium (B1175870) salt. byjus.commasterorganicchemistry.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon. libretexts.org This forms a tetrahedral intermediate which can then collapse, eliminating an amide anion (a very poor leaving group) in a difficult step. A final proton transfer from the initially formed carboxylic acid to the amide anion drives the reaction to completion, yielding a carboxylate salt and ammonia. libretexts.org

Reactivity of the Pyridine Ring and Bromine Substituents

The 2,5-dibromopyridine (B19318) core of the molecule is a versatile platform for carbon-carbon and carbon-heteroatom bond formation. The two bromine atoms are excellent leaving groups in a variety of reactions, particularly in transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution. The electronic properties of the pyridine ring and the differential reactivity of the bromine atoms at the C2 and C5 positions allow for regioselective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. mdpi-res.comrsc.orgresearchgate.net For 2,5-dibromopyridine systems, the bromine at the C2 position is generally more reactive than the one at C5 towards oxidative addition to a Pd(0) catalyst, allowing for selective mono-functionalization. acs.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.org By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively substitute one or both bromine atoms, providing access to a wide range of aryl- or vinyl-substituted pyridines. acs.orgresearchgate.net

| Reagent Type | Example Reagent | Potential Product Type |

|---|---|---|

| Arylboronic Acid | Phenylboronic acid | Phenyl-substituted nicotinimidamide |

| Heteroarylboronic Acid | Thiophene-3-boronic acid | Thienyl-substituted nicotinimidamide |

| Vinylboronic Acid | trans-2-Phenylvinylboronic acid | Styryl-substituted nicotinimidamide |

| Alkylborane | 9-BBN derivatives | Alkyl-substituted nicotinimidamide |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for introducing alkynyl moieties onto the pyridine ring. nih.gov Similar to the Suzuki reaction, regioselective mono-alkynylation at the C2 position is generally favored, with di-substitution possible under more forcing conditions. rsc.orgconsensus.app

| Alkyne Partner | Potential Product Type |

|---|---|

| Phenylacetylene | Phenylethynyl-substituted nicotinimidamide |

| Trimethylsilylacetylene | (Trimethylsilyl)ethynyl-substituted nicotinimidamide |

| 1-Heptyne | Hept-1-yn-1-yl-substituted nicotinimidamide |

| Propargyl alcohol | Hydroxyprop-1-yn-1-yl-substituted nicotinimidamide |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgyoutube.com It is a versatile method for synthesizing a wide variety of aniline (B41778) and arylamine derivatives from primary or secondary amines, anilines, or even ammonia equivalents. nih.gov This transformation is crucial for building structures commonly found in pharmaceuticals.

| Amine Partner | Potential Product Type |

|---|---|

| Primary Aliphatic Amine | N-butyl-aminonicotinimidamide derivative |

| Secondary Aliphatic Amine | N,N-diethylamino-nicotinimidamide derivative |

| Aniline | N-phenylamino-nicotinimidamide derivative |

| N-Heterocycle (e.g., Piperazine) | Piperazin-1-yl-nicotinimidamide derivative |

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich rings like benzene (B151609) unless they bear strong electron-withdrawing groups. masterorganicchemistry.comchadsprep.compearson.com The bromine atoms on the this compound ring act as leaving groups in SNAr reactions. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a bromine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored. The C2 and C4 positions of a pyridine ring are most activated towards nucleophilic attack. In this molecule, attack is expected to preferentially occur at the C2 position. Strong nucleophiles are typically required for this transformation. chadsprep.com

| Nucleophile | Example Reagent | Potential Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy-substituted nicotinimidamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | (Phenylthio)-substituted nicotinimidamide |

| Amine | Pyrrolidine | Pyrrolidin-1-yl-substituted nicotinimidamide |

| Azide (B81097) | Sodium azide (NaN3) | Azido-substituted nicotinimidamide |

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orguoanbar.edu.iq Reactions typically require harsh conditions. The nitrogen atom's basicity means that in strongly acidic media, it exists as a pyridinium (B92312) ion, which further deactivates the ring through a powerful inductive effect. uoanbar.edu.iq

In this compound, the ring is further deactivated by the two electron-withdrawing bromine atoms. Electrophilic attack on the pyridine ring generally favors the C-3 (and C-5) position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex intermediate. quimicaorganica.orgyoutube.comquora.com However, in this substituted pyridine, positions 2, 3, and 5 are already occupied. The remaining open positions are C-4 and C-6.

Considering the directing effects of the substituents:

Imidamide group (at C-3): This group is deactivating due to its electron-withdrawing nature but would direct incoming electrophiles to the C-5 position (which is occupied) and the C-1 (nitrogen) or C-2 (occupied) positions. Its effect on C-4 and C-6 is less direct.

Bromine atom (at C-2): Halogens are deactivating but ortho-, para-directing. It directs to the C-4 (para) and C-3/C-1 (ortho) positions.

Bromine atom (at C-5): This halogen directs to the C-3 (ortho), C-1 (ortho), and C-2 (para) positions.

The combined electronic effects suggest that any potential electrophilic substitution would be highly challenging but would preferentially occur at the C-4 or C-6 positions. The C-4 position is para to the C-2 bromine and meta to the C-5 bromine and the imidamide group. The C-6 position is ortho to the C-5 bromine. Due to the severe deactivation of the ring, extremely forcing conditions would be necessary, which may risk decomposition of the molecule.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 2,5-Dibromo-4-nitronicotinimidamide | Very low yield expected. C-4 is activated by the C-2 bromine (para-directing). The ring is strongly deactivated overall. uoanbar.edu.iqquimicaorganica.org |

| Halogenation | Br₂ / FeBr₃ | 2,4,5-Tribromonicotinimidamide | Very low yield expected. Similar to nitration, substitution is directed to the C-4 position. quimicaorganica.org |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | Very low yield expected. Reaction requires very harsh conditions. uoanbar.edu.iq |

| Friedel-Crafts | AlCl₃ / R-Cl | No Reaction | The pyridine nitrogen complexes with the Lewis acid catalyst, leading to extreme deactivation of the ring. uoanbar.edu.iq |

Chemoselective Transformations of this compound

Chemoselectivity is crucial when working with a multifunctional molecule like this compound. It is possible to selectively target either the bromine atoms or the imidamide group by carefully choosing reaction conditions.

Selective Functionalization of Bromine Atoms at C-2 vs. C-5 Positions

The two bromine atoms on the pyridine ring exhibit different reactivities, enabling selective functionalization. The C-2 position is electronically activated towards nucleophilic substitution and oxidative addition by palladium catalysts due to its proximity to the ring nitrogen. wikipedia.orgwhiterose.ac.uk This allows for selective reactions at C-2 while leaving the C-5 bromine intact.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for this purpose. The choice of catalyst, ligands, and reaction conditions can fine-tune the selectivity. For instance, in related dihalopyridine systems, specific phosphine (B1218219) ligands can direct the reaction to one site over another. rsc.org It has been demonstrated that for 2,5-dihalopyrimidines, certain ligands promote reaction at the C-5 position, showcasing that selectivity can be inverted from the electronically preferred site. rsc.org

Table 2: Potential Selective Cross-Coupling Reactions on the 2,5-Dibromopyridine Scaffold (Model)

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Expected Major Product | Rationale/Reference |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 5-Bromo-2-aryl-nicotinimidamide | Oxidative addition of Pd(0) is faster at the more electron-deficient C-2 position. whiterose.ac.uk |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP / NaOtBu | 2-Amino-5-bromo-nicotinimidamide | Similar to Suzuki, selective amination at C-2 is expected. nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Bromo-2-alkynyl-nicotinimidamide | Preferential coupling at the C-2 position is the common outcome for dihalopyridines. |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 5-Bromo-2-aryl-nicotinimidamide | The relative reactivity of C-X bonds in pyridines generally follows C2 > C4 > C3/C5. |

Following a primary reaction at the C-2 position, a subsequent, typically more forcing, cross-coupling reaction can be employed to functionalize the C-5 position, allowing for the synthesis of 2,5-disubstituted pyridines with different groups at each position. nih.gov

Derivatization Strategies and Analogue Synthesis Based on this compound as a Scaffold

The chemoselective reactivity of this compound makes it an excellent starting material for the synthesis of diverse libraries of substituted pyridine analogues. Derivatization can be approached through several strategic pathways.

Sequential Cross-Coupling: This is a powerful strategy to introduce two different aryl, heteroaryl, alkyl, or alkynyl groups at the C-2 and C-5 positions. The more reactive C-2 bromine is functionalized first, followed by a second coupling at C-5.

Imidamide Modification Followed by Cross-Coupling: The imidamide group can be converted into another functional group (e.g., an amide via hydrolysis, or a triazine ring via cyclization) prior to functionalizing the C-Br bonds. This allows for the creation of analogues with different core heterocyclic systems.

Cross-Coupling Followed by Imidamide Modification: This is arguably the most flexible approach. A variety of substituents can be introduced at C-2 and/or C-5, and then the imidamide group can be transformed to fine-tune the properties of the final molecule.

These strategies enable the systematic exploration of the chemical space around the nicotinimidamide core, which is valuable in fields like medicinal chemistry and materials science.

Table 3: Examples of Derivatization Strategies for Analogue Synthesis

| Strategy | Step 1 | Step 2 | Resulting Analogue Class |

| Sequential Coupling | Selective Suzuki coupling at C-2 with Ar¹-B(OH)₂ | Suzuki coupling at C-5 with Ar²-B(OH)₂ | 2-Ar¹, 5-Ar²-disubstituted nicotinimidamides |

| Imidamide First | Hydrolysis of imidamide to amide | Double Buchwald-Hartwig amination at C-2 and C-5 | 2,5-Diamino-nicotinamide derivatives |

| Coupling First | Sonogashira coupling at C-2 with a terminal alkyne | Cyclization of the imidamide with a 1,3-diketone | 2-Alkynyl-5-bromo-pyridopyrimidines |

Mechanistic Investigations of Key Transformations

While no mechanistic studies have been published specifically for this compound, the mechanisms of its key potential transformations can be understood from well-established principles for related compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a cationic intermediate known as a sigma complex or arenium ion. rsc.org Attack of an electrophile (E⁺) on the pyridine ring disrupts aromaticity. For this compound, attack at the C-4 position is electronically favored as the resulting positive charge can be delocalized without placing it directly on the highly electronegative ring nitrogen, a destabilizing configuration that occurs with attack at other positions. youtube.comquora.com Subsequent deprotonation restores aromaticity. The high activation energy for disrupting the aromaticity of the deactivated ring explains the low reactivity.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond. This is typically the rate-determining step. For this compound, oxidative addition is kinetically favored at the more electron-deficient C-2 position. whiterose.ac.uk

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The selectivity for C-2 over C-5 is a direct consequence of the faster rate of oxidative addition at the C-2 position. whiterose.ac.uk

Nucleophilic Aromatic Substitution (SₙAr): In the rare cases where this might occur (e.g., with very strong nucleophiles), the mechanism involves the addition of the nucleophile to the ring, forming a negatively charged Meisenheimer-like intermediate. The negative charge is stabilized by the electron-withdrawing nitrogen atom and is best accommodated when the attack occurs at the C-2 or C-4 positions. uoanbar.edu.iqchemicalforums.com Subsequent elimination of the bromide ion restores aromaticity. The C-2 position of this compound is the most likely site for such an attack.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,5 Dibromonicotinimidamide and Its Derivatives

Solid-State Structural Analysis by X-ray Crystallography

A detailed conformational analysis of 2,5-Dibromonicotinimidamide would focus on the rotational freedom around its single bonds. Key areas of interest would include the orientation of the imidamide group relative to the pyridine (B92270) ring and the planarity of the entire molecule. The presence of two bromine atoms on the pyridine ring could induce steric hindrance, potentially leading to a non-planar conformation. Determining the precise dihedral angles between the pyridine ring and the imidamide functional group would be a primary objective of the crystallographic study.

Understanding the non-covalent interactions that govern how molecules of this compound arrange themselves in a crystal is crucial for predicting its physical properties, such as melting point and solubility. The analysis would focus on identifying hydrogen bonding networks, which are expected to be significant given the presence of the imidamide group with its N-H protons and nitrogen lone pairs. Additionally, halogen bonding involving the bromine atoms, as well as π-π stacking interactions between the aromatic pyridine rings, would be carefully examined. The identification of recurring patterns of these interactions, known as crystal packing motifs, would provide insight into the supramolecular assembly of the compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (Beyond Basic Assignment)

While one-dimensional NMR is essential for basic structural confirmation, advanced two-dimensional (2D) NMR techniques are required for a comprehensive structural elucidation in solution, especially for complex molecules or to study dynamic processes.

A suite of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to reveal through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine ring and the imidamide group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would provide valuable information about the solution-state conformation of this compound, which can then be compared to the solid-state conformation determined by X-ray crystallography.

Table 1: Hypothetical 2D NMR Connectivity for this compound

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to Carbons) | NOESY Correlations |

| H-3 | H-4 | C-2, C-4, C-5, C(imidamide) | H-4, NH |

| H-4 | H-3, H-6 | C-2, C-3, C-5, C-6 | H-3, H-6 |

| H-6 | H-4 | C-2, C-4, C-5 | H-4, NH |

| NH (imidamide) | NH₂ | C(imidamide), C-2 | H-3, H-6 |

| NH₂ (imidamide) | NH | C(imidamide) |

This table is a hypothetical representation of expected correlations and would need to be populated with experimental data.

Dynamic NMR (DNMR) studies would be employed to investigate any conformational changes or chemical exchange processes that occur on the NMR timescale. For this compound, potential dynamic processes include restricted rotation around the C-C bond connecting the imidamide group to the pyridine ring or proton exchange involving the imidamide N-H protons. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in peak shapes (broadening or coalescence) that are indicative of such dynamic processes. From this data, the energy barriers for these processes could be calculated, providing valuable thermodynamic information about the molecule's flexibility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. These techniques are highly effective for identifying functional groups and probing the nature of chemical bonds.

For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for the N-H, C=N, and C-Br bonds, as well as the vibrations of the pyridine ring. A comparative analysis of the FT-IR and Raman spectra would be beneficial, as some vibrational modes may be more active in one technique than the other due to selection rules. For instance, symmetric vibrations often give rise to strong Raman signals, while asymmetric vibrations typically result in strong IR absorptions. A detailed analysis of the vibrational frequencies, aided by computational modeling (such as Density Functional Theory calculations), would allow for a complete assignment of the observed bands to specific molecular motions. This would provide further confirmation of the molecular structure and offer insights into bond strengths and the electronic environment of the functional groups. While specific data for this compound is not available, studies on analogous compounds like 2- and 6-bromonicotinic acid show characteristic C-N stretching vibrations in the range of 1162-1602 cm⁻¹ in IR and 1185-1602 cm⁻¹ in Raman spectra. researchgate.net

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (imidamide) | Stretching | 3400 - 3200 |

| C-H (pyridine) | Stretching | 3100 - 3000 |

| C=N (imidamide) | Stretching | 1680 - 1620 |

| C=C, C=N (pyridine ring) | Stretching | 1600 - 1450 |

| N-H (imidamide) | Bending | 1650 - 1550 |

| C-Br | Stretching | 700 - 500 |

Mass Spectrometric Approaches for Elucidating Reaction Pathways and Adduct Formation

Mass spectrometry (MS) is an indispensable tool for mapping the reaction pathways of this compound and characterizing the resultant adducts. Through the use of soft ionization techniques such as electrospray ionization (ESI), it is possible to observe the molecular ions of reactants, intermediates, and products, providing direct evidence for proposed reaction mechanisms. Furthermore, tandem mass spectrometry (MS/MS) experiments allow for the structural characterization of these species through controlled fragmentation.

In a hypothetical study investigating the reactivity of this compound with a nucleophile, such as methoxide (B1231860), high-resolution mass spectrometry (HRMS) could be employed to track the progress of the reaction. The expected product of such a reaction would be the substitution of one of the bromine atoms with a methoxy (B1213986) group. The mass spectrum would be expected to show the disappearance of the signal corresponding to this compound and the appearance of a new signal corresponding to the methoxy-substituted product.

The isotopic pattern of the molecular ions would be a key indicator of the number of bromine atoms present in each species. Bromine has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, a compound containing two bromine atoms, such as this compound, will exhibit a characteristic M, M+2, M+4 isotopic pattern with relative intensities of approximately 1:2:1. The product, containing only one bromine atom, would show an M, M+2 pattern with a 1:1 intensity ratio.

Adduct formation is a common phenomenon in ESI-MS and can provide additional confirmation of the molecular weight of an analyte. nih.govacdlabs.com Common adducts include the addition of sodium ([M+Na]+) or potassium ([M+K]+) ions. nih.gov The presence of these adducts at m/z values corresponding to the molecular weight plus the mass of the respective cation can aid in the confident identification of the species of interest.

The following interactive table summarizes the expected m/z values for this compound and its hypothetical methoxy-substituted derivative, including common adducts.

| Compound Name | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) |

| This compound | C₆H₄Br₂N₂ | 265.88 | 266.89 | 288.87 | 304.84 |

| 2-Bromo-5-methoxynicotinimidamide | C₇H₇BrN₂O | 215.96 | 216.97 | 238.95 | 254.92 |

| 5-Bromo-2-methoxynicotinimidamide | C₇H₇BrN₂O | 215.96 | 216.97 | 238.95 | 254.92 |

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the product and confirm the position of the methoxy group. By selecting the molecular ion of the product as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. The fragmentation of the two possible isomers, 2-bromo-5-methoxynicotinimidamide and 5-bromo-2-methoxynicotinimidamide, would be expected to yield different product ions, allowing for their differentiation.

For example, the loss of a methyl radical (•CH₃) from the methoxy group would be a plausible fragmentation pathway. The resulting fragment ion would have a different m/z value for each isomer due to the different connectivity of the methoxy group.

The table below outlines a hypothetical fragmentation pattern for the two isomers.

| Precursor Ion (m/z) | Isomer | Fragmentation Pathway | Product Ion (m/z) |

| 216.97 | 2-Bromo-5-methoxynicotinimidamide | Loss of •CH₃ | 201.96 |

| 216.97 | 5-Bromo-2-methoxynicotinimidamide | Loss of •CH₃ | 201.96 |

| 216.97 | 2-Bromo-5-methoxynicotinimidamide | Loss of H₂N-C=NH | 172.93 |

| 216.97 | 5-Bromo-2-methoxynicotinimidamide | Loss of H₂N-C=NH | 172.93 |

By carefully analyzing the mass spectra and fragmentation patterns, a comprehensive picture of the reaction pathways and the structures of any adducts or products can be constructed. This detailed molecular-level information is crucial for understanding the chemical behavior of this compound and for the rational design of its derivatives.

Computational and Theoretical Chemistry Studies of 2,5 Dibromonicotinimidamide

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

Specific Density Functional Theory (DFT) calculations detailing the electronic structure and molecular orbitals of 2,5-Dibromonicotinimidamide are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that present a Molecular Electrostatic Potential (MEP) map for this compound to identify its electrophilic and nucleophilic sites.

Prediction of Reactivity and Reaction Pathways

Computational predictions of the reactivity and potential reaction pathways for this compound could not be found.

Transition State Characterization for Key Transformations

No data exists on the characterization of transition states for any chemical transformations involving this compound.

Reaction Energy Profiles and Kinetic Considerations

Reaction energy profiles and kinetic data derived from computational studies for reactions involving this compound are not present in the available literature.

Conformational Landscape Analysis and Energy Minima

A conformational analysis to identify the stable conformers and energy minima of this compound has not been documented in the searched scientific resources.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of non-covalent interactions and intermolecular forces are expected to be significant based on its molecular structure.

Hydrogen Bonding: The presence of the nicotinimidamide moiety, specifically the -NH2 and =NH groups, allows for the formation of hydrogen bonds. These interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, nitrogen), are among the strongest types of non-covalent interactions. Current time information in Edmonton, CA. In the solid state, extensive intermolecular hydrogen bonding networks can be anticipated, influencing the crystal lattice structure and the melting point of the compound. Intramolecular hydrogen bonding may also occur, affecting the conformation of the molecule.

Halogen Bonding: The two bromine atoms on the pyridine (B92270) ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons on a nitrogen or oxygen atom. Current time information in Edmonton, CA. The strength of these interactions depends on the polarizability of the halogen atom, making bromine a good candidate for forming significant halogen bonds. These interactions can play a critical role in directing the self-assembly of this compound molecules in the solid state.

Dipole-Dipole Interactions: The molecular structure of this compound is polar due to the presence of electronegative nitrogen and bromine atoms, leading to an uneven distribution of electron density and a net molecular dipole moment. Consequently, dipole-dipole interactions, which are electrostatic interactions between the positive end of one molecule and the negative end of another, will contribute to the intermolecular attractive forces. researchgate.net

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine various electronic properties of a molecule. These descriptors are instrumental in understanding and predicting the chemical reactivity and stability of this compound.

The electronic properties of molecules can be described by several key quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system, calculated as (EHOMO + ELUMO) / 2. pmf.unsa.ba A higher chemical potential indicates greater reactivity. pmf.unsa.ba

Chemical Hardness (η): A measure of the resistance to change in electron distribution, calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.govpmf.unsa.ba

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as μ² / (2η).

| Parameter | Symbol | Formula | Typical Value (eV) | Significance |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.5 | Chemical reactivity and kinetic stability |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | 1.0 to 2.0 | Energy released when an electron is added |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 | Electron escaping tendency; reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω | μ² / (2η) | 2.0 to 3.5 | Propensity to accept electrons |

These descriptors are invaluable for predicting the sites of electrophilic and nucleophilic attack, understanding reaction mechanisms, and designing new molecules with tailored electronic properties. For this compound, these computational approaches would provide a deeper understanding of its reactivity profile.

Applications of 2,5 Dibromonicotinimidamide in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional handles—two chemically different bromine atoms and an imidamide group—makes 2,5-Dibromonicotinimidamide a valuable precursor for creating intricate molecular architectures. 2,5-Dibromopyridine (B19318) itself is a recognized intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its capacity to introduce diverse functional groups. chemimpex.comchemicalbook.com

Heterocyclic compounds are central to medicinal chemistry and materials science, and pyridine (B92270) derivatives are among the most important scaffolds used in their construction. researchgate.netlifechemicals.com this compound is an ideal starting material for generating advanced, fused heterocyclic systems. The imidamide moiety can participate in cyclization reactions with appropriate reagents to form five- or six-membered rings. For instance, reactions with hydrazine (B178648) or its derivatives could yield triazole-containing fused systems, while reaction with reagents like α-haloketones could lead to fused imidazole (B134444) rings. The bromine atoms can be subsequently used to build additional rings or introduce further complexity. This approach is a common strategy for producing novel heterocyclic structures. mdpi.com

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Starting Moiety | Reactant Type | Potential Fused Heterocycle |

| Nicotinimidamide | Hydrazine derivatives | Triazolopyridine |

| Nicotinimidamide | α-Haloketones | Imidazopyridine |

| Nicotinimidamide | Isothiocyanates | Thiadiazolopyridine |

| 2-Bromo & N1-Pyridine | Amines/Amides | Diazepine derivatives |

The true synthetic power of this compound lies in its potential for selective, sequential functionalization. The two bromine atoms on the pyridine ring are in different chemical environments (positions 2 and 5), which allows for regioselective reactions. For example, selective monolithiation at one of the bromine positions, followed by quenching with an electrophile, is a known strategy for functionalizing 2,5-dibromopyridine. chemicalbook.com This differential reactivity enables the stepwise introduction of various substituents using modern cross-coupling reactions.

Table 2: Potential Sequential Reactions on the 2,5-Dibromopyridine Core

| Reaction Step | Position | Type of Reaction | Introduced Group Example |

| 1 | C5 | Suzuki Coupling | Phenyl, Vinyl |

| 2 | C2 | Sonogashira Coupling | Alkynyl |

| 3 | Imidamide | Hydrolysis/Reduction | Amide, Amine |

This step-by-step modification is crucial for constructing molecules with precisely defined three-dimensional structures for applications such as enzyme inhibitors or molecular probes. nih.gov

Precursor for Advanced Organic Materials

The same reactivity that makes this compound a useful building block for discrete molecules also allows it to be a precursor for advanced polymeric and coordination materials.

Dihalo-aromatic compounds are common monomers for producing high-performance polymers through polycondensation reactions. The two bromine atoms on this compound could allow it to act as a monomer in various polymerization techniques, such as Suzuki or Stille polycondensation. This would lead to the formation of conjugated polymers containing pyridine units, which are of interest for their electronic and photophysical properties. The presence of the imidamide side group could enhance solubility or provide sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. The use of bio-based building blocks like furan (B31954) dicarboxylic acid (FDCA) in creating polyesters and polyamides highlights the ongoing search for novel monomers to produce advanced polymers. rsc.orgspecialchem.commdpi.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The design of the organic ligand is critical to the final structure and properties of the MOF. lifechemicals.com this compound possesses multiple potential coordination sites: the pyridine ring nitrogen and the two nitrogen atoms of the imidamide group. This arrangement makes it an excellent candidate for a chelating or bridging ligand. mdpi.com It could be used to synthesize discrete metal complexes or be incorporated into larger, porous MOF structures. rsc.org The bromine atoms could be retained to modify the electronic properties of the framework or could be converted into other functional groups (e.g., carboxylic acids) to act as the primary linking points to the metal centers. The MOF-74 family, for example, utilizes linkers with specific functionalities to create high densities of exposed metal sites for applications in gas storage and catalysis. frontiersin.orgrsc.org

Utility in Agrochemical Research as a Synthetic Building Block

The pyridine ring is a privileged scaffold in agrochemical discovery, appearing in a significant number of commercial insecticides, herbicides, and fungicides. researchgate.net Halogenated and functionalized pyridines, such as those containing trifluoromethyl groups, are key intermediates in the synthesis of many active ingredients. nih.gov 2,5-Dibromopyridine is explicitly mentioned as an important intermediate for producing agrochemicals. chemimpex.comchemicalbook.comchemicalbook.com

Given this context, this compound represents a highly valuable building block for agrochemical research. It provides a pre-functionalized pyridine core that can be elaborated into a diverse library of candidate compounds through the synthetic transformations described previously (cross-coupling, cyclization). Researchers can systematically vary the substituents at the 2-, 5-, and 3-positions to optimize for biological activity against specific agricultural pests or diseases.

Future Research Directions and Methodological Advancements

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The two bromine substituents and the imidamide functional group on the pyridine (B92270) ring of 2,5-Dibromonicotinimidamide suggest a rich and varied reactivity profile waiting to be explored. Future research would likely focus on leveraging these features for novel chemical transformations. The differential reactivity of the bromine atoms at the 2- and 5-positions could be exploited for selective functionalization. For instance, the bromine at the 2-position, being ortho to the ring nitrogen, may exhibit different reactivity in cross-coupling reactions compared to the bromine at the 5-position.

Investigations into the reactivity of the imidamide group, including its hydrolysis, reduction, and cycloaddition reactions, could lead to the synthesis of new classes of heterocyclic compounds. The interplay between the electronic effects of the bromine atoms and the imidamide group on the pyridine ring's reactivity is another area ripe for exploration.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing processes, and the integration of this compound into flow chemistry and automated synthesis platforms would be a significant methodological advancement. amt.ukwuxiapptec.comillinois.edu Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly reactive or unstable intermediates. wuxiapptec.comvapourtec.comthalesnano.com

Automated synthesis platforms, which allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries, could be instrumental in mapping the reactivity of this compound and accelerating the discovery of its derivatives with desirable properties. sigmaaldrich.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Potential Advantage |

| Precise Temperature Control | Minimization of side reactions and decomposition. |

| Enhanced Mixing | Improved reaction rates and yields. |

| Increased Safety | Handling of potentially hazardous reagents in small, contained volumes. |

| Facilitated Scale-up | Seamless transition from laboratory-scale synthesis to larger-scale production. |

Development of Sustainable and Economical Synthetic Routes for Scalability

The development of sustainable and cost-effective methods for the synthesis of this compound is crucial for its potential large-scale applications. mdpi.comresearchgate.netmdpi.com This involves the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. Green chemistry principles would guide the design of synthetic routes, aiming for high atom economy and energy efficiency.

Research into scalable synthetic protocols is also essential. A scalable synthesis of the related compound 5,5'-dibromo-2,2'-bipyridine (B102527) has been reported, suggesting that similar strategies could be adapted for this compound. nih.gov

Application of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough understanding of the structural and electronic properties of this compound would be achieved through the application of advanced spectroscopic and computational techniques. nih.govscirp.orgnih.gov Techniques such as multidimensional NMR spectroscopy, X-ray crystallography, and mass spectrometry would provide detailed insights into its molecular structure and connectivity.

Computational methods, particularly Density Functional Theory (DFT) calculations, would be invaluable for predicting its geometric parameters, electronic structure, and reactivity. mdpi.commdpi.com Such studies could elucidate the preferred conformations of the imidamide group, the distribution of electron density within the molecule, and the mechanisms of its potential reactions.

Table 2: Spectroscopic and Computational Techniques for Characterization

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, molecular structure in solution. |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes and functional groups. |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, and predicted reactivity. |

Design of Novel Functional Materials Utilizing this compound Scaffolds

The unique combination of a pyridine ring, two bromine atoms, and an imidamide group makes this compound an attractive building block for the design of novel functional materials. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The bromine atoms can serve as handles for post-synthetic modification, allowing for the construction of polymers, metal-organic frameworks (MOFs), and other extended structures.

The pyridine nitrogen and the imidamide group offer potential coordination sites for metal ions, leading to the formation of coordination polymers and discrete metal complexes with interesting catalytic, magnetic, or optical properties. The ability to form hydrogen bonds via the imidamide group could also be exploited in the design of supramolecular assemblies and functional scaffolds. nih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing 2,5-Dibromonicotinimidamide, and how can reaction yields be optimized?

Methodological Answer:

- Step 1 : Start with nicotinimidamide as the precursor. Brominate the pyridine ring using N-bromosuccinimide (NBS) in a 1:2 molar ratio under anhydrous conditions (e.g., DMF at 0–5°C) to ensure regioselective bromination at the 2- and 5-positions.

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Quench with ice-water to isolate the crude product.

- Step 3 : Purify via column chromatography (silica gel, gradient elution). Yield optimization requires strict control of temperature and stoichiometry. For reproducibility, document solvent purity, reaction time, and catalyst traces (if any) .

- Key Data : Typical yields range from 45–65%, with impurities often arising from over-bromination or incomplete precursor dissolution .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR (DMSO-) to identify aromatic protons (δ 8.2–8.6 ppm for H-4 and H-6) and imidamide NH (δ 6.8–7.1 ppm). Compare with computational predictions (DFT calculations) for validation .

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water 60:40) with UV detection at 254 nm. A single peak with ≥95% area indicates high purity.

- Quantitative Metrics : Report melting point (expected 180–185°C) and elemental analysis (C: 24.1%, H: 1.5%, N: 11.2%, Br: 53.2%) with deviations ≤0.3% .

Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Scenario : Discrepancies between observed -NMR shifts and DFT-predicted values may arise from solvent effects or intermolecular interactions.

- Resolution :

- Rerun NMR in multiple solvents (DMSO-, CDCl) to assess solvent-induced shifts.

- Perform -NMR and 2D experiments (COSY, HSQC) to confirm assignments.

- Compare with analogs (e.g., 2-bromo-5-chloronicotinimidamide) to isolate electronic vs. steric effects.

- Documentation : Provide raw spectral data and computational parameters (basis set, solvation model) for peer review .

Advanced: What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Pathway Analysis :

- Buchwald–Hartwig Amination : Bromine at C-2 undergoes oxidative addition with Pd(0), while the imidamide group directs metal coordination.

- Suzuki Coupling : C-5 bromine is more reactive due to lower steric hindrance. Use Pd(PPh)/KCO in toluene/water (3:1) for selective coupling.

- Experimental Design :

- Conduct kinetic studies (GC-MS monitoring) to compare rates at C-2 vs. C-5.

- Use Hammett plots to correlate substituent effects with reaction efficiency.

- Data Interpretation : Tabulate turnover numbers (TON) and regioselectivity ratios (C-5:C-2 > 4:1 in Suzuki) .

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Methodological Answer:

- Workflow :

- Step 1 : Optimize geometry using Gaussian (B3LYP/6-31G*). Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Step 2 : Simulate reaction pathways (e.g., bromine substitution) with transition state analysis (IRC calculations).

- Step 3 : Predict spectroscopic properties (NMR, IR) via DFT and compare with experimental data.

- Validation :

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work under a fume hood; bromine vapors may release during synthesis.

- Waste Disposal : Quench residual bromine with NaSO before aqueous disposal.

- Documentation : Include risk assessments in supplementary materials per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.